アラゲブリウム塩化物

概要

説明

アラゲブリウムクロリドは、老化や様々な変性疾患に関与する、高度糖化最終生成物(AGEs)によって引き起こされる架橋を破壊する能力で、臨床試験で最初に試された化合物です . アラゲブリウムクロリドは、血管壁の硬化を逆転させ、高血圧や心臓血管疾患などの病気を治療する可能性を秘めています .

2. 製法

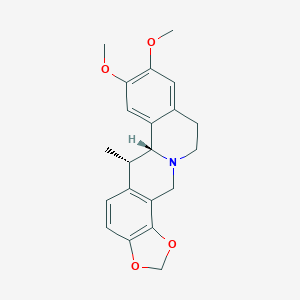

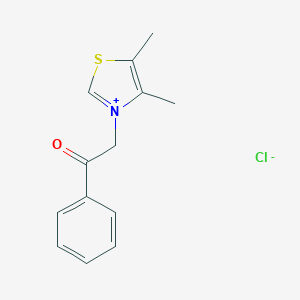

合成経路および反応条件: アラゲブリウムクロリドの合成は、4,5-ジメチルチアゾリウムクロリドとフェナシルブロミドの反応によって行われます。反応は通常、アセトニトリルやエタノールなどの有機溶媒中で、還流条件下で行われます。 生成物はその後、再結晶またはクロマトグラフィーによって精製され、高純度の目的の化合物が得られます .

工業的製造方法: アラゲブリウムクロリドの工業的製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、工業グレードの溶媒と試薬が使用され、反応条件を厳密に管理することで、製品品質の一貫性を確保します。 最終製品は、純度分析や安定性試験など、厳格な品質管理対策を受けます .

科学的研究の応用

Alagebrium chloride has been extensively studied for its potential therapeutic applications:

作用機序

アラゲブリウムクロリドは、高度糖化最終生成物(AGEs)によって形成された架橋を標的にして破壊することで機能します。これらの架橋は、組織の硬化と様々な変性疾患の進行に寄与します。 アラゲブリウムクロリドは、これらの架橋を破壊することで、組織の正常な柔軟性と機能を回復させるのに役立ちます . 分子標的は、糖化されたタンパク質などの生体分子であり、関与する経路は、主に酸化ストレスと炎症の軽減に関連しています .

類似化合物:

アミノグアニジン: 前臨床モデルで有望視されていますが、望ましくない副作用があるAGE形成阻害剤.

ピリドキサミン: 活性カルボニル種を捕捉し、AGEの形成を阻害することで働く、別のAGE阻害剤.

ベンフォチアミン: AGE形成を阻害し、酸化ストレスを軽減することが示されている、チアミンの合成誘導体.

アラゲブリウムクロリドの独自性: アラゲブリウムクロリドは、既存のAGE架橋を破壊する能力において独特であり、一方、他のほとんどの化合物は主に新しいAGEの形成を阻害します。 これは、アラゲブリウムクロリドを、老化や変性疾患の影響を逆転させるために特に価値のあるものにします .

生化学分析

Biochemical Properties

Alagebrium chloride is an AGE inhibitor . AGEs are proteins that become glycated as a result of exposure to sugars . Alagebrium chloride has been shown to interact with these glycated proteins, breaking the crosslinks they form . This interaction is crucial in its role in biochemical reactions.

Cellular Effects

Alagebrium chloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase endothelial cell proliferation, particularly when these cells are seeded on matrix from the aortas of obese and diabetic rats . It also influences cell function by reducing the stiffness of blood vessel walls, which contributes to hypertension and cardiovascular disease .

Molecular Mechanism

The molecular mechanism of action of Alagebrium chloride involves its interaction with AGEs. It targets the biochemical pathway leading to AGEs, breaking some important AGE crosslinks . There is no evidence that it is effective against the most prevalent crosslink: glucosepane .

Temporal Effects in Laboratory Settings

In laboratory settings, Alagebrium chloride has been shown to have temporal effects. Despite not decreasing circulating AGEs or their precursors, it improved pancreatic β-cell function and reduced insulitis and pancreatic CD45.1+ cell infiltration over time .

Dosage Effects in Animal Models

In animal models, the effects of Alagebrium chloride vary with different dosages. For instance, in diabetic RAGE apoE double-KO mice, treatment with Alagebrium chloride was associated with a modest reduction in renal mass and reduced hyperfiltration compared with non-treated mice .

Metabolic Pathways

Alagebrium chloride is involved in the metabolic pathway leading to AGEs. It directly targets this biochemical pathway, breaking some important AGE crosslinks .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of alagebrium chloride involves the reaction of 4,5-dimethylthiazolium chloride with phenacyl bromide. The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of alagebrium chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including purity analysis and stability testing .

化学反応の分析

反応の種類: アラゲブリウムクロリドは、チアゾリウム環の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加できます .

一般的な試薬と条件:

置換反応: 一般的な試薬には、ハロアルカンや求核剤があります。反応は通常、ジメチルスルホキシド(DMSO)やアセトニトリルなどの極性溶媒中で行われます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は、アラゲブリウムクロリドの様々なアルキル化誘導体を生成する可能性があり、一方、酸化反応と還元反応は、チアゾリウム環の官能基を修飾する可能性があります .

4. 科学研究の応用

アラゲブリウムクロリドは、その潜在的な治療応用について広く研究されてきました。

類似化合物との比較

Aminoguanidine: An AGE formation inhibitor that has shown promise in preclinical models but has undesirable side effects.

Pyridoxamine: Another AGE inhibitor that works by scavenging reactive carbonyl species and preventing the formation of AGEs.

Benfotiamine: A synthetic derivative of thiamine that has been shown to inhibit AGE formation and reduce oxidative stress.

Uniqueness of Alagebrium Chloride: Alagebrium chloride is unique in its ability to break existing AGE crosslinks, whereas most other compounds primarily inhibit the formation of new AGEs. This makes alagebrium chloride particularly valuable for reversing the effects of aging and degenerative diseases .

特性

IUPAC Name |

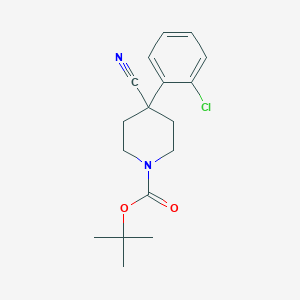

2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14NOS.ClH/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOMESMZHZNBIZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955648 | |

| Record name | 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341028-37-3 | |

| Record name | Alagebrium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341028-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alagebrium chloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341028373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethyl-3-phenacylthiazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALAGEBRIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79QS8K2877 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)

![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)

![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)

![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)

![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)